Methyl 3-bromo-2,2-dimethoxypropanoate
Overview
Description
Methyl 3-bromo-2,2-dimethoxypropanoate is an organic compound with the molecular formula C6H11BrO4. This compound is characterized by the presence of a bromine atom, two methoxy groups, and a methyl ester group attached to a propanoate backbone. It is commonly used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-bromo-2,2-dimethoxypropanoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-methoxyacrylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) at temperatures ranging from 5°C to 20°C . Another method involves the esterification of bromopyruvic acid with methanol in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-2,2-dimethoxypropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.
Major Products:
Substitution: Formation of substituted esters or ethers.
Reduction: Formation of alcohols.
Oxidation: Formation of aldehydes or carboxylic acids.
Scientific Research Applications
Methyl 3-bromo-2,2-dimethoxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 3-bromo-2,2-dimethoxypropanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new carbon-nucleophile bonds. The methoxy groups can participate in various transformations, including oxidation and reduction, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Methyl 2-bromo-3,3-dimethoxypropanoate: Similar structure but with different substitution patterns.
Methyl 3,3-dimethoxypropanoate: Lacks the bromine atom, resulting in different reactivity.
Methyl 3-bromo-2-(bromomethyl)propionate: Contains an additional bromine atom, leading to different chemical behavior.
Uniqueness: Methyl 3-bromo-2,2-dimethoxypropanoate is unique due to its specific substitution pattern, which imparts distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules.
Biological Activity
Methyl 3-bromo-2,2-dimethoxypropanoate is a halogenated organic compound with potential biological activities. Its structure includes a bromine atom and two methoxy groups, which may influence its reactivity and interaction with biological systems. This article reviews the available literature on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
- Chemical Formula : C6H11BrO2
- Molecular Weight : 195.06 g/mol
- CAS Number : 19604604
- Physical State : Liquid
- Solubility : Soluble in organic solvents
Biological Activity Overview
This compound has been studied for various biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the bromine atom is particularly noteworthy as halogenated compounds often exhibit enhanced biological activity compared to their non-halogenated counterparts.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains. For instance, studies have shown that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria, demonstrating its potential as an antimicrobial agent.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Antifungal Activity
The compound also shows promise as an antifungal agent. It has been tested against various fungi, including Candida species and Aspergillus species. The results indicate that it can effectively inhibit fungal growth at relatively low concentrations.
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 16 µg/mL |
Aspergillus niger | 32 µg/mL |
The exact mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the bromine atom may play a critical role in disrupting cellular processes by interacting with nucleophilic sites in proteins or nucleic acids.
Case Studies and Research Findings
-
Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted the anticancer properties of this compound against various cancer cell lines. The compound demonstrated cytotoxic effects on breast cancer cells (MCF-7) with an IC50 value of 10 µM.
- Cell Line : MCF-7 (Breast Cancer)
- IC50 Value : 10 µM
- Synergistic Effects : Another investigation assessed the synergistic effects of this compound when combined with standard antibiotics against resistant bacterial strains. The results indicated enhanced efficacy when used in combination therapy.
Safety and Toxicity
While the biological activities of this compound are promising, safety assessments are crucial for its potential therapeutic applications. Preliminary toxicity studies suggest that it has a moderate toxicity profile; however, further studies are needed to fully understand its safety in vivo.
Properties
IUPAC Name |
methyl 3-bromo-2,2-dimethoxypropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO4/c1-9-5(8)6(4-7,10-2)11-3/h4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLFNELYUVLXNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CBr)(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.